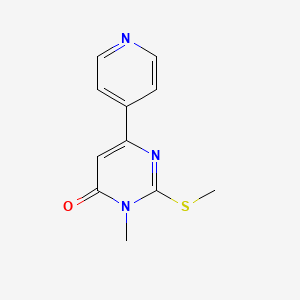
3-methyl-2-methylsulfanyl-6-pyridin-4-yl-3H-pyrimidin-4-one
Cat. No. B8715101
M. Wt: 233.29 g/mol
InChI Key: SKFFPRVYPQFIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07049318B2
Procedure details


A 2-liter 3-neck round bottom flask equipped with a nitrogen line, mechanical stirrer, and a wet ice bath was stirred a solution of ethyl acetate (58 mL, 600 mmol) and 4-cyanopyridine (62.4 g, 600 mmol) in 600 mL dry dimethylformamide at 0° C. Solid potassium bis(trimethylsilyl)amide (95%, 78.9 g, 660 mmol) added over a course of 5 min via a powder addition funnel. The dark red solution was stirred for 60 min at 0° C. Methylthioisocyanate (43.8 g, 600 mmol) in 20 mL dry dimethylformamide was added to the reaction. After 10 min a precipitate appeared. The reaction was mechanically stirred at 0° C. for 90 min. Iodomethane (37.6 mL, 600 mL) was added over a 2 min period. The precipitate dissolved during the addition followed by a new heavy precipitate. The mechanical stirrer was removed and the flask was swirled by hand. The solid was collected by filtration then washed with water, 100 mL cold ethanol, and 100 mL diethylether. The product was air dried for 3 days. M+1=234. NMR (CDCl3) s (3H; 2.7 ppm), s (3H; 3.6 ppm), s (1H; 6.7 ppm), d (2H; 7.8 ppm), d (2H; 8.7 ppm).




Name
Methylthioisocyanate
Quantity
43.8 g
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
C([O:4][CH2:5][CH3:6])(=O)C.[C:7]([C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1)#[N:8].C[Si]([N-][Si](C)(C)C)(C)C.[K+].[CH3:25][S:26]N=C=O.IC.[CH3:32][N:33]([CH3:36])C=O>>[CH3:32][N:33]1[C:5](=[O:4])[CH:6]=[C:7]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[N:8]=[C:36]1[S:26][CH3:25] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
58 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
62.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
78.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
|
Step Three
|
Name
|
Methylthioisocyanate
|
|
Quantity
|
43.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CSN=C=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
37.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The dark red solution was stirred for 60 min at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 2-liter 3-neck round bottom flask equipped with a nitrogen line, mechanical stirrer, and a wet ice bath
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 10 min a precipitate appeared
|
|
Duration
|
10 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was mechanically stirred at 0° C. for 90 min
|
|
Duration
|
90 min
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The precipitate dissolved during the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mechanical stirrer was removed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
then washed with water, 100 mL cold ethanol, and 100 mL diethylether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried for 3 days
|
|
Duration
|
3 d
|
Outcomes


Product
Details
Reaction Time |
60 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1C(=NC(=CC1=O)C1=CC=NC=C1)SC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
